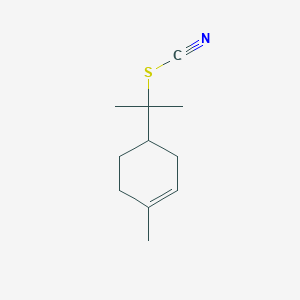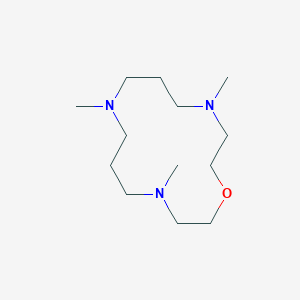
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is a chemical compound belonging to the class of oxatriaza macrocycles. It is characterized by a 14-membered ring structure containing three nitrogen atoms, one oxygen atom, and three methyl groups attached at positions 4, 8, and 12.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(carboxymethyl)oxatriazamacrocycles with suitable reagents to form the desired macrocyclic structure . The reaction conditions often include the use of solvents such as tetramethylammonium nitrate and specific temperature controls to ensure the formation of the macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Industry: Used in catalysis and as a stabilizing agent in various industrial processes.
Mechanism of Action
The mechanism by which 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane exerts its effects involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable complexes with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and stabilization processes .
Comparison with Similar Compounds
Similar Compounds
- 1-oxa-4,7,10-triazacyclododecane
- 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane
- 1-oxa-4,7,11-triazacyclotridecane
- 1-oxa-4,8,12-triazacyclotetradecane
Uniqueness
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is unique due to its specific methyl substitutions at positions 4, 8, and 12, which can influence its chemical reactivity and stability. The presence of these methyl groups can also affect the compound’s ability to form complexes with metal ions, making it distinct from other similar macrocycles .
Properties
CAS No. |
134785-16-3 |
|---|---|
Molecular Formula |
C13H29N3O |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
4,8,12-trimethyl-1-oxa-4,8,12-triazacyclotetradecane |
InChI |
InChI=1S/C13H29N3O/c1-14-6-4-8-15(2)10-12-17-13-11-16(3)9-5-7-14/h4-13H2,1-3H3 |
InChI Key |
YJWBHXAZHVTKTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CCOCCN(CCC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



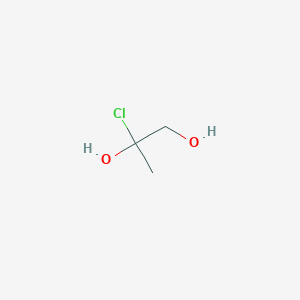
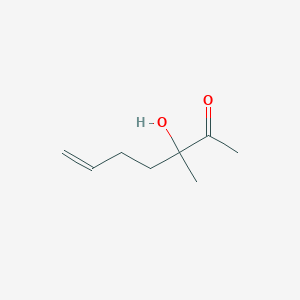

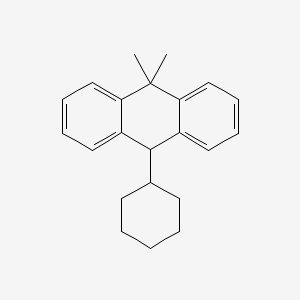
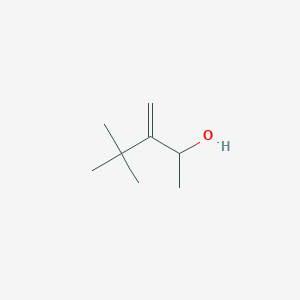
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
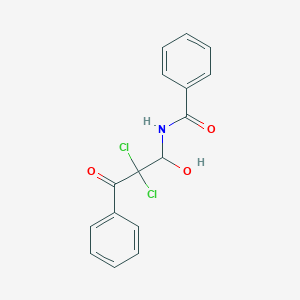
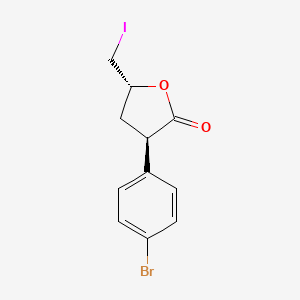
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)


